Quifenadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Quifenadina se sintetiza a través de una reacción de Grignard entre metilquinuclidina-3-carboxilato y bromuro de fenilmagnesio, lo que da como resultado el producto alcohol benzhidrílico con un rendimiento de aproximadamente el 29% . Las condiciones de reacción generalmente implican el uso de solventes anhidros y un ambiente de temperatura controlada para asegurar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de quifenadina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción, incluyendo la temperatura, la presión y la pureza del solvente, para lograr altos rendimientos y pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, garantiza la eliminación de impurezas y subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones: La Quifenadina experimenta varias reacciones químicas, incluyendo:

Oxidación: La Quifenadina puede oxidarse para formar los correspondientes derivados de quinuclidina.

Reducción: Las reacciones de reducción pueden convertir la quifenadina en sus formas reducidas, alterando sus propiedades farmacológicas.

Sustitución: La Quifenadina puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes bajo condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinuclidina con propiedades farmacológicas alteradas, que pueden explorarse más a fondo para posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Clinical Applications

Quifenadine is indicated for several clinical conditions:

- Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal allergies.

- Chronic Urticaria : Reduces the severity and frequency of hives.

- Angioedema : Provides relief from swelling caused by allergic reactions.

- Dermatitis : Used in managing inflammatory skin conditions.

- Atopic Dermatitis : Helps in controlling symptoms of this chronic skin disorder.

- Pruritus : Alleviates itching associated with various dermatological conditions.

Scientific Research Applications

This compound has been employed in various fields of research:

- Pharmacology : Investigated for its antihistaminic effects and interactions with other neurotransmitter systems.

- Pediatric Cardiology : Studied for its antiarrhythmic properties in children experiencing premature beats.

- Chemistry : Used as a model compound to explore antihistamine interactions at the molecular level.

Antiarrhythmic Properties in Children

A significant study evaluated the efficacy of this compound compared to amiodarone in treating pediatric patients with frequent premature beats. The trial involved 104 children, with results indicating that this compound provided comparable antiarrhythmic effects with a significantly lower incidence of side effects (2% vs. 40% for amiodarone) . The study highlighted this compound's potential as a safer alternative in pediatric cardiology.

Efficacy in Allergic Conditions

Clinical trials involving approximately 2000 patients demonstrated this compound's high therapeutic efficacy across various allergic diseases, including allergic rhinitis and chronic urticaria. The results indicated that this compound meets modern requirements for antihistamines while maintaining a favorable safety profile .

Mecanismo De Acción

La Quifenadina ejerce sus efectos bloqueando competitivamente los receptores H1, lo que reduce los efectos de la histamina en los órganos y sistemas . Además, activa la enzima diamino oxidasa, que descompone aproximadamente el 30% de la histamina endógena . Este mecanismo dual explica su eficacia en pacientes que son insensibles a otros antihistamínicos. La presencia de un núcleo cíclico de quinuclidina en su estructura y la distancia entre el grupo difenilcarbinol y el átomo de nitrógeno contribuyen a su actividad antihistamínica .

Comparación Con Compuestos Similares

La Quifenadina se compara con otros compuestos similares, como:

Difenhidramina: La Quifenadina es superior en términos de actividad antihistamínica y duración de la acción.

Mequitazina: Ambos compuestos comparten un precursor similar, pero la quifenadina tiene propiedades farmacológicas distintas.

Singularidad: La singularidad de la Quifenadina radica en su mecanismo de acción dual, que involucra tanto el bloqueo del receptor H1 como la activación de la enzima diamino oxidasa, lo que la hace efectiva en pacientes insensibles a otros antihistamínicos .

Lista de Compuestos Similares:

- Difenhidramina

- Mequitazina

- Clorfeniramina

- Loratadina

Propiedades

Número CAS |

10447-39-9 |

|---|---|

Fórmula molecular |

C20H23NO |

Peso molecular |

293.4 g/mol |

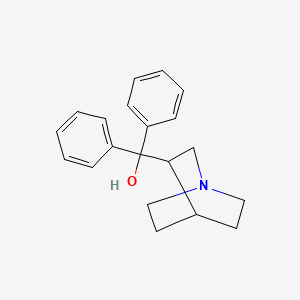

Nombre IUPAC |

1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |

Clave InChI |

JNZMANQLHCNXTA-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES canónico |

C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

10447-39-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

10447-38-8 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.